2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one

Description

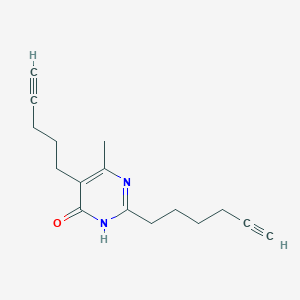

2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a pyrimidinone derivative featuring two terminal alkyne substituents: a hex-5-yn-1-yl group at position 2 and a pent-4-yn-1-yl group at position 5, with a methyl group at position 6 (Figure 1). The compound’s structure is characterized by a pyrimidin-4(1H)-one core, a scaffold known for its versatility in medicinal and materials chemistry .

Properties

CAS No. |

88499-84-7 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

2-hex-5-ynyl-4-methyl-5-pent-4-ynyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C16H20N2O/c1-4-6-8-10-12-15-17-13(3)14(16(19)18-15)11-9-7-5-2/h1-2H,6-12H2,3H3,(H,17,18,19) |

InChI Key |

LVBLYDCUHIYBAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)CCCCC#C)CCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the hexynyl and pentynyl side chains through alkylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert triple bonds to double or single bonds.

Substitution: Nucleophilic substitution reactions can replace hydrogen atoms on the pyrimidinone ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride in DMF.

Major Products Formed:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The target compound’s distinctive alkynyl substituents differentiate it from other pyrimidinones. Key structural contrasts include:

- Substituent Type: The target compound’s hex-5-yn-1-yl and pent-4-yn-1-yl groups contrast with morpholine, thioxo, or fused heterocycles in analogues (e.g., 7a in has a thioxo-dihydropyrido ring, while ’s compound incorporates a quinoxalinone moiety) .

- Electronic Effects: Terminal alkynes may donate electron density to the pyrimidinone core, altering reactivity in nucleophilic or electrophilic substitutions compared to electron-withdrawing groups (e.g., chloro in ’s 2-chloromethyl-tetrahydrobenzo derivative) .

Physicochemical and Spectral Properties

- Lipophilicity :

- Spectroscopic Data: Terminal alkynes exhibit distinct IR stretches (~2100–2260 cm⁻¹) and ¹H NMR signals (sharp singlets for acetylenic protons), contrasting with carbonyl or aromatic peaks in other pyrimidinones (e.g., 7a’s thioxo group at ~1200 cm⁻¹ in IR) .

Biological Activity

2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by its unique structure, which includes a pyrimidine ring with two alkyne substituents. This compound has garnered attention for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The molecular formula is C₁₅H₁₉N₃O, and it has a molecular weight of approximately 273.33 g/mol.

Structural Characteristics

The compound features:

- A pyrimidine ring which is known for its biological significance.

- Substituents at the 2 and 5 positions: a hexynyl group and a pentynyl group , respectively.

- A methyl group at the 6 position, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Formation of the pyrimidine ring.

- Introduction of the alkyne side chains.

- Functionalization to enhance biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds structurally similar to this compound showed potent inhibition against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. For example, the IC₅₀ values for related compounds ranged from 0.01 to 0.12 µM against these cell lines .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 16 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

| Compound 16 | HepG2 | 0.12 ± 0.064 |

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed using various microbial strains. The results indicated that similar pyrimidine derivatives demonstrated varying degrees of inhibition against pathogens like E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were found to be effective in the range of 0.5 to 256 µg/mL .

Anti-inflammatory Properties

Pyrimidine derivatives are also noted for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes, potentially making them candidates for treating inflammatory diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the alkyne groups may facilitate interactions with specific enzymes or receptors involved in cancer progression and inflammation.

Case Studies

- Anticancer Screening : In multiple studies, pyrimidine derivatives were tested against various cancer cell lines with promising results indicating significant cytotoxicity compared to standard chemotherapeutics.

- Antibacterial Efficacy : A study conducted on a series of synthesized pyrimidines showed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.